AChE Inhibitory Potency: AChE-IN-8 vs. Closest In-Series Analogs (Cross-Study Comparison)
AChE-IN-8 is reported to inhibit AChE with an IC50 of 1.95 μM by vendor datasheets citing an undisclosed primary reference . In a 2024 study by Sharma et al. on structurally related indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives, the most potent compound (3b) achieved an EeAChE IC50 of 16.58 μM, while the weakest (3d) reached 195.90 μM [1]. Donepezil, the clinical reference standard in that study, exhibited an EeAChE IC50 of 0.04 μM [1]. The reported IC50 of AChE-IN-8 (1.95 μM) is approximately 8.5-fold more potent than the best in-series analog from Sharma et al. (3b, 16.58 μM), but this is a cross-study comparison with different assay conditions and enzyme sources, preventing a definitive conclusion about true differentiation.
| Evidence Dimension | AChE inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.95 μM (AChE-IN-8; enzyme source not disclosed in vendor data) |
| Comparator Or Baseline | Compound 3b IC50 = 16.58 μM (EeAChE); Donepezil IC50 = 0.04 μM (EeAChE) [1] |
| Quantified Difference | AChE-IN-8 is ~8.5-fold more potent than 3b but ~49-fold less potent than donepezil in separate assays. |
| Conditions | AChE-IN-8: undisclosed assay from primary reference. Comparators: Ellman technique, Electrophorus electricus AChE [1]. |
Why This Matters
The micromolar potency of AChE-IN-8 places it in a range where further medicinal chemistry optimization would typically be required, but without the original assay context, its relative standing within its own series cannot be objectively ranked.
- [1] Sharma A, Rudrawar S, Sharma A, Bharate SB, Jadhav HR. Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. RSC Adv. 2024;14:23853-23872. View Source
